molecular formula C15H13ClFN3OS B6537781 N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021255-31-1

N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537781
CAS No.: 1021255-31-1
M. Wt: 337.8 g/mol
InChI Key: PSJJAJLULDDYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a sulfanyl-linked 2-chloro-6-fluorobenzyl group and a cyclopropanecarboxamide moiety. Its structure combines aromatic, heterocyclic, and strained cyclopropane elements, which are strategically designed to modulate biological targets such as enzymes or receptors. The compound’s synthesis typically involves coupling reactions between pyridazine intermediates and functionalized cyclopropane derivatives, as exemplified in analogous methodologies .

Properties

IUPAC Name

N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3OS/c16-11-2-1-3-12(17)10(11)8-22-14-7-6-13(19-20-14)18-15(21)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJAJLULDDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound's molecular formula is C21H19ClFN5O2S2C_{21}H_{19}ClFN_5O_2S_2, with a molecular weight of 492.0 g/mol. The IUPAC name is N-[2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide.

This compound exhibits its biological activity through specific interactions with molecular targets, primarily enzymes and receptors. The triazolopyridazine core stabilizes these interactions, while the sulfonamide group enhances binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in increased levels of caspase-3 and cleaved PARP, indicating activation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also shown significant anti-inflammatory properties. In animal models, it inhibited the production of pro-inflammatory cytokines in a dose-dependent manner. For example, it effectively reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has high oral bioavailability (>90%) in rat models, which is attributed to its favorable dissolution rate and metabolic stability . The terminal elimination half-life was approximately 10.2 hours, making it suitable for chronic administration scenarios .

Study 1: Efficacy in Cancer Models

A study evaluated the efficacy of this compound in nude mice bearing human cancer xenografts. The results indicated that the compound significantly delayed tumor growth compared to control groups without causing significant weight loss in the subjects .

Study 2: Anti-inflammatory Action

In another research effort, the compound was tested for its anti-inflammatory effects in a rat model of arthritis. The findings showed that it reduced inflammation markers and improved mobility scores compared to untreated controls .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightMechanism of ActionBiological Activity
This compound492.0 g/molEnzyme inhibitionAnticancer, anti-inflammatory
SL-01450.0 g/molApoptosis inductionAnticancer
TBE-31480.0 g/molNrf2 activationCytoprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives (e.g., European Patent 4003989): These compounds feature a methoxy group at the pyridazine 6-position and a methylamine substituent instead of the sulfanyl-benzyl and cyclopropanecarboxamide groups. They are reported as autotaxin (ATX) modulators for treating inflammatory respiratory diseases .

5-(3-((1-Methylcyclopropyl)carbamoyl)phenyl)-6-substituted furopyridines (e.g., compounds in –4): These share cyclopropane carboxamide and fluorophenyl motifs but utilize a furopyridine scaffold instead of pyridazine, with variations in amino and trifluoroethyl substituents .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Target/Activity
Target Compound Pyridazine 6-sulfanyl-(2-Cl-6-F-benzyl); cyclopropanecarboxamide Undisclosed (inferred enzyme modulation)
N-Methyl, N-(6-methoxy)pyridazin-3-ylamine Pyridazine 6-methoxy; N-methylamine Autotaxin (ATX) modulation
Furopyridine derivatives Furo[2,3-b]pyridine Cyclopropanecarboxamide; fluorophenyl; amino Kinase inhibition (inferred)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The cyclopropane ring may improve metabolic stability by resisting oxidative degradation, whereas the sulfanyl group could pose a liability for oxidation, contrasting with the more stable ether (methoxy) linkage in the patent analogue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.